3-(4-Bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(4-Bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-fluoro-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chalcone structure can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine, fluorine, and hydroxyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Lacks the fluorine atom.
3-(4-Bromophenyl)-1-(5-methoxy-2-hydroxyphenyl)prop-2-en-1-one: Has a methoxy group instead of fluorine.
Uniqueness
The unique combination of bromine, fluorine, and hydroxyl groups in 3-(4-Bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
850799-79-0 |
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Molecular Formula |
C15H10BrFO2 |
Molecular Weight |
321.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrFO2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H |
InChI Key |
CEOPKJYFPQQHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)Br |
Origin of Product |
United States |
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